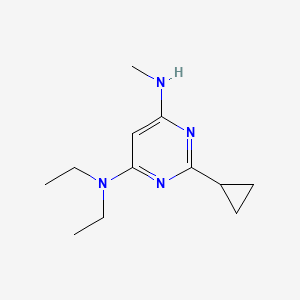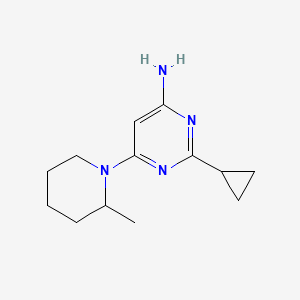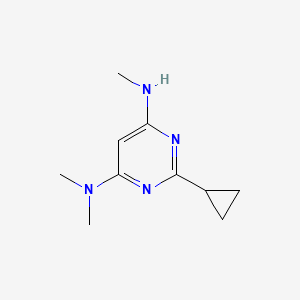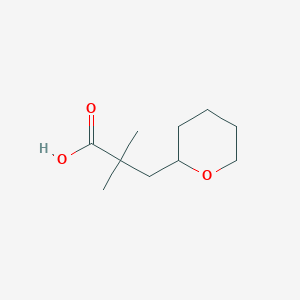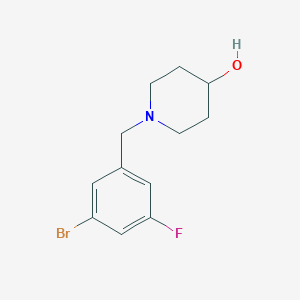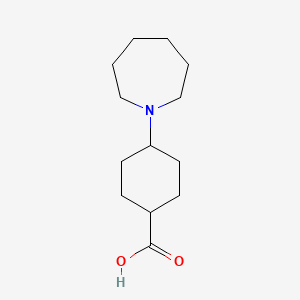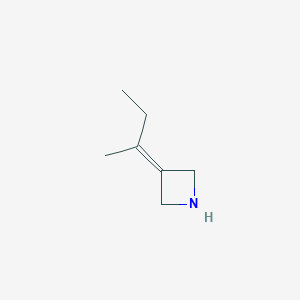
3-(Butan-2-yliden)azetidin
Übersicht
Beschreibung
3-(Butan-2-ylidene)azetidine is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Butan-2-ylidene)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Butan-2-ylidene)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von heterozyklischen Aminosäurederivaten
3-(Butan-2-yliden)azetidin: wird bei der Synthese neuer heterozyklischer Aminosäurederivate durch Aza-Michael-Addition von NH-Heterocyclen mit Methyl-2-(azetidin- oder oxetan-3-yliden)acetaten eingesetzt . Diese Derivate sind aufgrund ihrer potenziellen biologischen Aktivitäten und ihrer Rolle als Pharmakophore in verschiedenen natürlichen und synthetischen Produkten von Bedeutung.
Aza-Michael-Additionsreaktionen
Diese Verbindung spielt eine entscheidende Rolle bei Aza-Michael-Additionsreaktionen, die für die Bildung funktionalisierter Azetidinringe von zentraler Bedeutung sind. Diese Reaktionen sind für die Entwicklung neuartiger heterozyklischer Verbindungen unerlässlich, die in der Pharmazie und Materialwissenschaft eingesetzt werden können .
Suzuki–Miyaura-Kreuzkupplungsreaktionen
This compound: ist an Suzuki–Miyaura-Kreuzkupplungsreaktionen beteiligt, um neue heterozyklische Verbindungen zu synthetisieren. Der bromierte Pyrazol-Azetidin-Hybrid wird mit Boronsäuren gekreuzt, um die heterozyklischen Aminosäurederivate zu diversifizieren .
Photozykladditionsreaktionen
Die Verbindung ist ein wichtiger Bestandteil von Photozykladditionsreaktionen, insbesondere der Aza-Paternò-Büchi-Reaktionen. Diese Reaktionen gehören zu den effizientesten Methoden zur Synthese funktionalisierter Azetidine, die bei der Synthese komplexer Naturstoffe und pharmazeutischer Gerüste wertvoll sind .
Synthese und Reaktivität von Azetidinen
Zu den jüngsten Fortschritten in der Synthese und Reaktivität von Azetidinen gehört This compound. Es ist ein Schwerpunktbereich in der organischen Synthese, da die Azetidine spannungsfreiheitsgesteuerte Umlagerungen eingehen, die in der medizinischen Chemie nützlich sind .
Entwicklung pharmakologisch aktiver Gerüste
Die Einarbeitung von Azetidinen in pharmazeutisch relevante Gerüste kann zu verbesserten pharmakokinetischen Eigenschaften führen. This compound wird zur Herstellung dieser Gerüste verwendet, die dann auf ihr Potenzial als Arzneimittelkandidaten bewertet werden .
Wirkmechanismus
Target of Action
3-(Butan-2-ylidene)azetidine is a type of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry Azetidines are known to be important in the synthesis of various pharmaceutical compounds .
Mode of Action
Azetidines are known for their unique reactivity driven by considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are used in the synthesis of various compounds, and their reactivity is driven by a considerable ring strain . They are used in the polymerization process, where they serve as building blocks for polyamines
Pharmacokinetics
Azetidines are known for their stability, which may influence their bioavailability .
Result of Action
Azetidines are known for their unique reactivity, which can be triggered under appropriate reaction conditions to produce various compounds .
Action Environment
The action of 3-(Butan-2-ylidene)azetidine, like other azetidines, can be influenced by environmental factors such as reaction conditions . The stability of azetidines may also affect their efficacy and stability .
Biochemische Analyse
Biochemical Properties
3-(Butan-2-ylidene)azetidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including aminoacyl-tRNA synthetases, which are responsible for charging tRNAs with amino acids during protein synthesis . The interaction with these enzymes can lead to the mis-incorporation of 3-(Butan-2-ylidene)azetidine into proteins, causing proteotoxic stress and affecting protein quality control pathways .
Cellular Effects
The effects of 3-(Butan-2-ylidene)azetidine on cells and cellular processes are profound. It influences cell function by inducing proteotoxic stress, which can disrupt cell signaling pathways, gene expression, and cellular metabolism . The compound’s incorporation into proteins can lead to misfolding and aggregation, ultimately affecting cellular homeostasis and function .
Molecular Mechanism
At the molecular level, 3-(Butan-2-ylidene)azetidine exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s incorporation into proteins at proline codons leads to misfolding and proteotoxic stress . Additionally, it can inhibit enzymes involved in protein synthesis and quality control, further exacerbating its impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Butan-2-ylidene)azetidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to 3-(Butan-2-ylidene)azetidine can lead to sustained proteotoxic stress and disruption of cellular homeostasis .
Dosage Effects in Animal Models
The effects of 3-(Butan-2-ylidene)azetidine vary with different dosages in animal models. At lower doses, the compound may induce mild proteotoxic stress, while higher doses can lead to severe toxicity and adverse effects . Threshold effects have been observed, where specific dosages result in significant changes in cellular function and viability .
Metabolic Pathways
3-(Butan-2-ylidene)azetidine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s incorporation into proteins can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(Butan-2-ylidene)azetidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-(Butan-2-ylidene)azetidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
3-butan-2-ylideneazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-6(2)7-4-8-5-7/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMSDTQTTBAXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1CNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


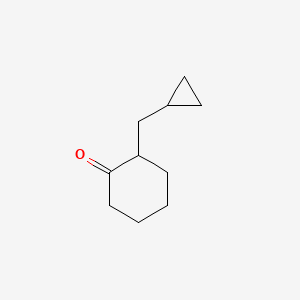
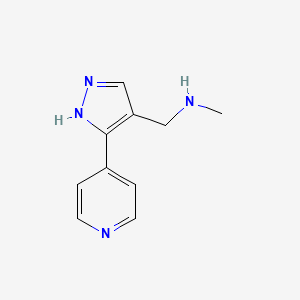
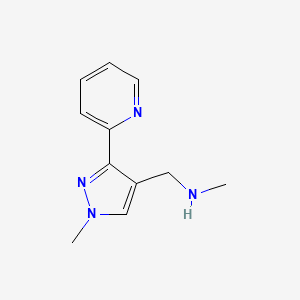
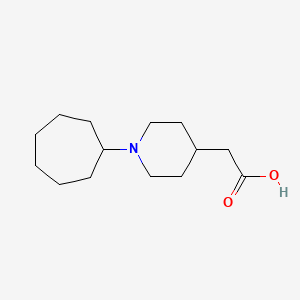
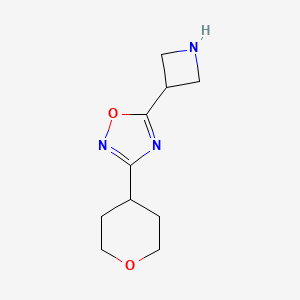
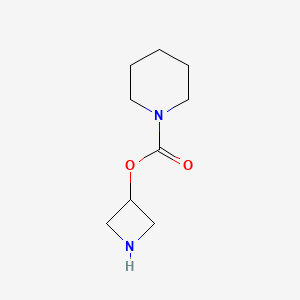
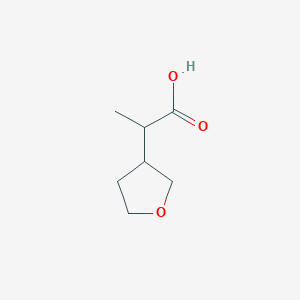
![1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470500.png)
